2,4-DICHLORO-5-FLUORO-DL-PHENYLALANINE

Description

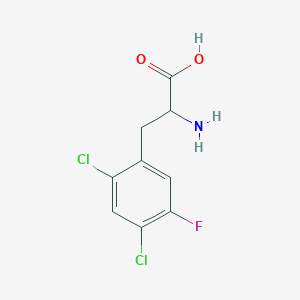

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO2/c10-5-3-6(11)7(12)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJRPLJCCSEJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chemo-Enzymatic Synthesis Approaches

The convergence of chemical and enzymatic methods offers powerful strategies for synthesizing complex molecules with high selectivity and under mild conditions. Chemo-enzymatic routes are particularly advantageous for producing chiral compounds like amino acids.

Biocatalytic Pathways for Stereoselective Production of Fluorinated Phenylalanine Derivatives

Biocatalysis provides highly stereoselective pathways for producing fluorinated phenylalanine derivatives. Enzymes such as phenylalanine ammonia-lyases (PALs), D-amino acid dehydrogenases, and transaminases are instrumental in these transformations. nih.govresearchgate.net One notable approach involves the PAL-catalyzed addition of ammonia (B1221849) to a substituted (E)-cinnamic acid precursor. nih.gov For instance, the enzyme phenylalanine aminomutase (PAM) can catalyze the addition of ammonia to various fluoro-(E)-cinnamic acids, yielding the corresponding fluorophenylalanines with excellent enantioselectivities (>99% ee).

Engineered biocatalysts are expanding the scope of these reactions. Protein engineering efforts have been directed at enzymes to improve their efficiency and substrate specificity for non-natural d-phenylalanines, which are valuable chiral building blocks for pharmaceuticals. researchgate.net Multi-enzyme cascade processes have been designed to produce optically enriched D-amino acids. One such system couples PAL amination with a chemoenzymatic deracemization process, which involves the stereoselective oxidation of the L-amino acid and a non-selective chemical reduction, resulting in the accumulation of the D-enantiomer. nih.gov

Key Biocatalytic Reactions for Phenylalanine Synthesis

| Reaction Type | Enzyme Class | Prochiral Substrate | Product | Key Feature |

|---|---|---|---|---|

| Reductive Amination | Amino Acid Dehydrogenases | Phenylpyruvic Acid | D-Phenylalanine | High conversion and enantiomeric excess. researchgate.net |

| Transamination | Transaminases | Phenylpyruvic Acid | D-Phenylalanine | Utilizes an amino donor for asymmetric synthesis. chemicalbook.com |

| Ammonia Addition | Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acid | L- or D-Phenylalanine | Atom-economic synthesis from inexpensive precursors. nih.gov |

Integration of Biocatalytic Steps in Retrosynthetic Analysis for Fluorinated Amino Acids

Integrating biocatalytic steps into retrosynthetic analysis offers significant advantages for synthesizing fluorinated amino acids. chemicalbook.comchemicalbook.com This modern approach reduces the environmental impact of chemical processes, allows for milder and safer reaction conditions, and provides access to chemical transformations that are difficult to achieve with traditional synthesis. chemicalbook.com

In practice, a retrosynthetic plan might identify a key precursor, such as a fluorinated benzaldehyde, which can be converted to the target amino acid through a series of steps involving at least one biocatalytic reaction. chemicalbook.comchemicalbook.com For example, chemo-enzymatic routes to a fluorinated D-phenylalanine derivative have been developed that start from a common aldehyde precursor. chemicalbook.com These routes employ various biocatalytic transformations, including reductive amination, transamination, deracemization, and hydroamination, to obtain the target molecule in 2–5 steps with high enantiomeric excess (up to >99%) and isolated yields ranging from 36–62%. chemicalbook.comchemicalbook.com This strategy showcases the power of combining enzymatic selectivity with robust chemical reactions to build complex chiral molecules efficiently.

Chemical Synthesis Strategies

Traditional chemical synthesis remains a cornerstone for the production of halogenated amino acids, offering a diverse toolkit of reactions and strategies to construct the target molecules.

Multi-Step Synthetic Routes for Halogenated Phenylalanines

Several multi-step synthetic routes have been established for preparing halogenated and specifically fluorinated phenylalanines. The Erlenmeyer azalactone synthesis is a classic and important method. fishersci.com This process involves a three-component condensation of a fluorinated benzaldehyde, an N-acylglycine (like N-acetylglycine), and acetic anhydride (B1165640) to form an oxazolone (B7731731) (azalactone). Subsequent reductive ring cleavage of the oxazolone intermediate yields the desired fluorinated phenylalanine analogue. fishersci.com

Another versatile method involves the alkylation of a glycine-Ni(II) complex. In this approach, a Ni(II) complex is formed with glycine (B1666218), which is then alkylated using a fluorine-containing benzyl (B1604629) chloride. The final step involves hydrolysis with HCl to afford the enantiomerically enriched (S)-fluorinated phenylalanine derivative. fishersci.com These multi-step pathways, while sometimes lengthy, provide reliable access to a wide range of halogenated phenylalanine derivatives. google.combeilstein-journals.org

Direct Halogenation Techniques in Phenylalanine Scaffolds, including photocatalyzed benzylic fluorination

Direct C-H halogenation of the phenylalanine scaffold is an attractive strategy as it can potentially shorten synthetic routes. Amine-directed, palladium-catalyzed C-H halogenation has been shown to efficiently introduce iodine, bromine, or chlorine atoms at the ortho-position of the phenyl ring in phenylalanine derivatives.

For fluorination, photocatalyzed benzylic fluorination has emerged as a powerful technique. fishersci.com This method typically involves the generation of a benzylic radical through a hydrogen atom transfer (HAT) process, which then reacts with a fluorine source. nih.gov Various photocatalytic systems have been developed. One common approach uses a photosensitizer like 1,2,4,5-tetracyanobenzene (TCB) or 9-fluorenone (B1672902) under UV or visible light irradiation, with an electrophilic fluorine source such as Selectfluor. fishersci.com This method has been successfully applied to phthalimide-protected phenylalanine methyl ester to yield the corresponding β-fluoro derivative. fishersci.com These reactions are often metal-free, proceed under mild conditions, and can be applied in late-stage fluorination strategies. nih.gov

Examples of Photocatalyzed Benzylic Fluorination Systems

| Photosensitizer / Catalyst | Fluorine Source | Light Source | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,4,5-Tetracyanobenzene (TCB) | Selectfluor | UV Pen Lamp (302 nm) | Phthalimide-protected Phenylalanine Methyl Ester | 62% | fishersci.com |

| 9-Fluorenone | Selectfluor | Visible Light | General Benzylic C-H | Good |

Derivatization from Precursor Compounds, such as 2,4-dichloro-5-fluoropyrimidine (B19854)

The use of highly reactive precursor compounds is a common strategy for building complex molecules. 2,4-dichloro-5-fluoropyrimidine is a versatile building block in fluorine chemistry, often synthesized from 5-fluorouracil (B62378) by reaction with a chlorinating agent like phosphorus oxychloride. chemicalbook.comchemicalbook.comfishersci.com

The reactivity of 2,4-dichloro-5-fluoropyrimidine is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the synthesis of a wide array of derivatives. chemicalbook.com For example, it serves as a starting material for various kinase inhibitors by reacting with amines to form 2,4-diamino-5-fluoropyrimidine or 2,4-bisanilinopyrimidine derivatives. chemicalbook.com It can also undergo Suzuki coupling reactions at the chloro positions. chemicalbook.com While 2,4-dichloro-5-fluoropyrimidine is a key precursor for many fluorinated heterocyclic compounds, a direct synthetic conversion of the pyrimidine (B1678525) ring into a substituted phenylalanine scaffold is not a commonly documented pathway in the chemical literature. The synthesis of 2,4-dichloro-5-fluoro-DL-phenylalanine would typically proceed through the construction of the amino acid backbone first, followed by halogenation of the phenyl ring, rather than derivatization from a pyrimidine precursor.

Enantioselective Synthesis and Chiral Resolution

The production of single-enantiomer forms of this compound is critical for its application in various scientific fields. This is achieved through either direct asymmetric synthesis to yield a specific enantiomer or by resolving the racemic mixture.

Asymmetric Synthesis Methods for Specific Enantiomers (e.g., D- or L-fluorinated phenylalanines)

Asymmetric synthesis aims to directly produce a single, desired enantiomer, bypassing the need for subsequent resolution. For fluorinated phenylalanines, several strategies have been developed that afford high enantiomeric purity.

One prominent method is the transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid precursors. nih.gov This involves reacting a prochiral precursor, such as an enamide derived from 2,4-dichloro-5-fluorobenzaldehyde, with hydrogen gas in the presence of a chiral transition-metal catalyst. For instance, rhodium complexes with chiral phosphine (B1218219) ligands like Me-BoPhoz have been used to produce N-acetyl-ʟ-phenylalanine derivatives with high conversion rates and enantiomeric excess (ee) up to 94%. nih.gov

Another effective approach is the alkylation of chiral glycine equivalents . In this strategy, a glycine molecule is attached to a chiral auxiliary, which directs the stereochemical outcome of the subsequent alkylation step. The resulting complex can then be reacted with a benzyl halide, such as 2,4-dichloro-5-fluorobenzyl chloride. Following the alkylation, the chiral auxiliary is cleaved under acidic conditions to release the desired enantiomerically enriched fluorinated phenylalanine. nih.gov Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand are commonly employed for this purpose. nih.gov

Negishi cross-coupling reactions also provide a versatile route. This method involves the coupling of an aryl halide with a zinc homoenolate of a protected, chiral iodoalanine, catalyzed by a palladium(0) complex. This approach is noted for its ability to generate a wide range of fluorinated phenylalanine products with high enantioselectivity. nih.gov

| Method | Precursor Type | Key Reagent/Catalyst | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | α-Amidocinnamic acid | Rhodium-Me-BoPhoz complex | Up to 94% nih.gov |

| Alkylation of Chiral Glycine Equivalent | Glycine-Ni(II) complex with chiral auxiliary | Fluorinated benzyl halide | <90% nih.gov |

| Negishi Cross-Coupling | (R)-Iodoalanine Zn homoenolate | Pd(0) catalyst | High nih.gov |

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate racemic mixtures. This method involves the selective transformation of one enantiomer in the DL-mixture, allowing for the easy separation of the unreacted enantiomer from the modified one.

A common approach is the kinetic resolution via enzyme-catalyzed hydrolysis . In this process, a racemic mixture of a this compound derivative, such as its ester or amide, is treated with a hydrolase enzyme like a lipase (B570770) or acylase. mdpi.com For example, lipases such as those from Burkholderia cepacia or Candida antarctica can selectively hydrolyze the ester of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (the R-ester) unreacted. mdpi.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated based on their different chemical properties. This method can yield products with high enantiomeric purity. mdpi.com

Similarly, acylases can be used for the selective hydrolysis of N-acetylated fluorinated phenylalanines. The enzyme specifically cleaves the acetyl group from one enantiomer (typically the L-form), generating the free amino acid, while the N-acetylated D-enantiomer remains unchanged. nih.gov This process is often conducted under mild conditions and can result in single isomers with an enantiomeric excess greater than 99% after separation. nih.gov

| Enzyme Class | Specific Enzyme Example | Substrate Type | Principle of Separation |

|---|---|---|---|

| Lipase | Lipase from Burkholderia cepacia (Amano PS) | Racemic esters | Selective hydrolysis of one ester enantiomer to a carboxylic acid. mdpi.com |

| Acylase | Acylase I | N-acetylated racemic amino acids | Selective deacetylation of the L-enantiomer to a free amino acid. nih.gov |

Chromatographic Methods for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analytical and preparative separation of enantiomers. For fluorinated phenylalanines, both direct and indirect chiral HPLC methods are employed.

Direct chiral HPLC involves the use of a Chiral Stationary Phase (CSP). These phases are themselves chiral and interact differently with the D- and L-enantiomers, leading to different retention times and thus separation. For fluorinated β-phenylalanine derivatives, Cinchona alkaloid-based ion-exchanger CSPs have proven effective. nih.gov Zwitterionic phases like Chiralpak ZWIX have shown superior performance compared to anion-exchangers. nih.gov Additionally, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Chirobiotic T), are particularly successful for resolving underivatized amino acid enantiomers in reversed-phase mode. researchgate.net

Indirect chiral HPLC involves a pre-column derivatization step where the racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase. This method is robust and widely applicable for separating various amino acid enantiomers.

| Method | Stationary Phase Type | Specific Example | Separation Principle |

|---|---|---|---|

| Direct HPLC | Chiral Stationary Phase (CSP) | Cinchona alkaloid-based (e.g., Chiralpak ZWIX) nih.gov | Differential diastereomeric interactions between enantiomers and the CSP. |

| Direct HPLC | Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Chirobiotic T) researchgate.net | Differential diastereomeric interactions between enantiomers and the CSP. |

| Indirect HPLC | Standard Achiral Phase (e.g., C18) | Pre-column derivatization to form diastereomers. | Separation of diastereomers based on different physical properties. |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and chemical environment. For complex molecules like substituted phenylalanines, a combination of techniques is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information that, when combined, allows for a complete assignment of the molecular structure.

¹H NMR provides information on the number and connectivity of hydrogen atoms. In fluorinated phenylalanines, the protons on the alpha-carbon, the beta-carbons (methylene group), and the aromatic ring all show characteristic chemical shifts and coupling patterns. For instance, in studies of 2-fluoro-phenylalanine derivatives, the alpha-proton (Hα) typically appears as a multiplet around 4.2 ppm, while the beta-protons (Hβ) are diastereotopic and appear as distinct multiplets at different chemical shifts. acs.org

¹³C NMR reveals the carbon framework of the molecule. The presence of fluorine has a significant and predictable effect on the chemical shifts of nearby carbon atoms due to its strong electronegativity. A key feature is the presence of carbon-fluorine coupling constants (J-coupling), which are invaluable for confirming the position of the fluorine atom. The carbon directly bonded to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF), often exceeding 240 Hz. acs.org Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine atom show smaller, but still characteristic, couplings.

¹⁹F NMR is a highly sensitive technique used specifically to observe the fluorine nucleus. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique provides clear signals with a wide chemical shift range, making it very sensitive to the local electronic environment. acs.org The chemical shift of the fluorine signal can confirm its position on the aromatic ring, and its coupling to nearby protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra.

The table below presents representative NMR data for a related compound, 2-fluoro-diphenylalanine, which illustrates the typical chemical shifts and coupling constants observed in such structures.

Table 1: Representative NMR Data for 2-Fluoro-Diphenylalanine

| Nucleus | Chemical Shift (δ) in ppm | Observed Coupling Constants (J) in Hz |

|---|---|---|

| ¹H | ||

| Hα | ~4.2 - 4.6 | |

| Hβ | ~3.1 - 3.4 | |

| Aromatic H | ~7.0 - 7.5 | |

| Amide NH | ~8.5 | d, ³JHH ≈ 7.7 |

| ¹³C | ||

| Cα | ~56 | |

| Cβ | ~33 - 40 | |

| C-F (Aromatic) | ~163 | d, ¹JCF ≈ 243 |

| C adjacent to C-F | ~118 | d, ²JCF ≈ 21 |

| C=O (Amide) | ~171 | |

| COO⁻ | ~177 | |

| ¹⁹F | ||

| Aromatic F | ~ -119 | m |

Data derived from studies on 2-fluoro-phenylalanine dipeptides. acs.org

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to establish the identity of a compound by confirming its molecular weight and to assess its purity. For fluorinated dipeptides, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a common method for analysis. acs.org

For 2,4-dichloro-5-fluoro-DL-phenylalanine (molecular formula: C₉H₈Cl₂FNO₂), the exact molecular weight can be calculated. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which provides a definitive confirmation of the number of chlorine atoms in the molecule.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented by collision-induced dissociation. The resulting fragment ions provide information about the compound's structure. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group in the form of CO₂ or HCOOH.

Table 2: Expected Mass Spectrometry Data for 2,4-dichloro-5-fluoro-phenylalanine

| Analysis | Description | Expected m/z |

|---|---|---|

| Molecular Formula | C₉H₈Cl₂FNO₂ | |

| Monoisotopic Mass | Calculated mass using the most abundant isotopes | 250.9865 |

| [M+H]⁺ Ion | Protonated molecule observed in ESI-MS | 251.9943 |

| Isotopic Pattern | Relative intensity of [M+H]⁺, [M+2+H]⁺, [M+4+H]⁺ | ~100 : 65 : 10 |

| Common Fragment | Loss of formic acid (-HCOOH) from [M+H]⁺ | 205.9887 |

Calculated values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about a compound's functional groups and electronic structure.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. In this compound, the key functional groups—the amino group (NH₂), the carboxylic acid group (COOH), and the substituted aromatic ring—will give rise to distinct absorption bands. Cryogenic IR spectroscopy studies on related fluorinated phenylalanines have identified carbonyl stretching vibrations between 1750 and 1783 cm⁻¹. mpg.de

UV-Vis Spectroscopy provides information about conjugated systems and aromatic rings. Phenylalanine and its derivatives typically exhibit a primary absorption maximum around 260 nm due to the π → π* electronic transitions of the benzene (B151609) ring. researchgate.net Substitution on the aromatic ring with halogens can cause a slight shift (a bathochromic or "red" shift) in the absorption maximum. nih.gov This technique is also useful for quantitative analysis, as the absorbance is proportional to the concentration of the compound in solution.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amino Acid Zwitterion) | Stretching | 3000 - 3200 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1785 |

| C=C (Aromatic Ring) | Stretching | 1450 - 1600 |

| C-F (Aromatic) | Stretching | 1100 - 1250 |

| C-Cl (Aromatic) | Stretching | 1000 - 1100 |

Data derived from general IR correlation tables and studies on related compounds. mpg.deacs.org

Chromatographic Analysis for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a racemic (DL-) compound, chromatographic methods are essential not only for assessing chemical purity but also for separating the individual enantiomers (D and L forms).

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds and for separating stereoisomers. For a DL-amino acid, chiral HPLC is required to separate the two enantiomers.

This separation can be achieved in two primary ways:

Direct Chiral HPLC: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. For example, a Crownpak CR(+) column has been used to successfully separate DL-phenylalanine into its D- and L-enantiomers. researchgate.net

Indirect Chiral HPLC: Derivatizing the amino acid with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) reversed-phase column (e.g., a C18 column). A widely used derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). mdpi.comresearchgate.net The resulting diastereomers can be easily detected by UV absorbance at 340 nm. This method is highly sensitive and is also compatible with LC-MS analysis. mdpi.com

HPLC is also the standard method for determining the chemical and radiochemical purity of radiolabeled compounds used in research.

Table 4: Example of an Indirect Chiral HPLC Method for Enantiomer Separation

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Marfey's Reagent (FDAA) |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Trifluoroacetic Acid buffer |

| Detection | UV Absorbance at 340 nm |

| Result | Separation of L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers |

Method based on established procedures for amino acid analysis. researchgate.netspringernature.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Amino acids, being non-volatile zwitterions, cannot be analyzed directly by GC. They must first be converted into volatile derivatives through a chemical reaction.

A common derivatization strategy for the chiral analysis of amino acids by GC involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. For instance, derivatization with pentafluoropropyl chloroformate (PFPCF) creates volatile N,O-pentafluoropropoxycarbonyl pentafluoropropyl esters. researchgate.net These derivatives can then be separated on a chiral capillary column, such as a Chirasil-Val column, which is specifically designed for separating amino acid enantiomers. researchgate.net The separated compounds are typically detected using a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification. This method allows for the determination of the enantiomeric ratio (D/L ratio) in a sample.

Table 5: Example of a GC Method for Chiral Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Pentafluoropropyl chloroformate (PFPCF) |

| Column | Chirasil-Val Capillary Column |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 120 °C to 320 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Method based on published procedures for GC analysis of amino acid enantiomers. researchgate.net

Marfey's Reagent and Chiral Derivatization Strategies

The determination of enantiomeric composition is critical in the characterization of chiral molecules like this compound. One of the most effective and widely adopted techniques for this purpose is the pre-column derivatization of the amino acid enantiomers with a chiral reagent, followed by the separation of the resulting diastereomers using standard, achiral reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govspringernature.com Marfey's reagent, first introduced in 1984, is a cornerstone of this indirect approach to chiral analysis. nih.govuni-giessen.de

Pre-Column Derivatization for Chiral Amino Acid Analysis using Marfey's reagent and its variants.epa.govspringernature.com

The fundamental principle of Marfey's method involves the reaction of the primary amino group of an amino acid with a chiral derivatizing agent. uni-giessen.de The original Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). researchgate.net When a racemic mixture, such as this compound, is reacted with L-FDAA, two diastereomeric products are formed: L-FDAA-D-phenylalanine derivative and L-FDAA-L-phenylalanine derivative.

The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring of the reagent. akjournals.com This process is typically carried out under mild alkaline conditions (e.g., in a sodium bicarbonate buffer) at a slightly elevated temperature (e.g., 40°C) to ensure a complete and rapid reaction without inducing racemization. acs.org The resulting diastereomers, unlike the original enantiomers, possess different physicochemical properties, including hydrophobicity, which allows them to be separated by conventional RP-HPLC systems. researchgate.net

A key feature of this method is the introduction of a strong chromophore, the 2,4-dinitrophenyl group, which imparts high UV absorbance to the derivatives, typically around 340 nm. uni-giessen.de This allows for highly sensitive detection in the picomolar to nanomolar range. uni-giessen.deresearchgate.net A general elution order is consistently observed where the L-L diastereomer (e.g., L-FDAA-L-amino acid) elutes before the L-D diastereomer (e.g., L-FDAA-D-amino acid) from the reversed-phase column. uni-giessen.deacs.org

Over the years, several variants of Marfey's reagent have been synthesized to enhance separation efficiency (resolution), sensitivity, and applicability to different types of amino acids. researchgate.netnih.gov These variants typically involve replacing the L-alanine amide moiety with other L- or D-amino acid amides. A prominent example is 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA), which is more hydrophobic than FDAA and can offer improved chromatographic resolution for certain amino acids. researchgate.netmdpi.com Other variants have incorporated L-valinamide, L-phenylalaninamide, and D-phenylglycinamide to create a suite of reagents tailored for specific separation challenges. epa.govakjournals.com

The expected outcome of derivatizing this compound with L-FDAA and separating the products on a C18 column is summarized in the table below.

| Analyte | Derivatized Product | Expected Elution Order | Relative Retention Time (Hypothetical) | Detection Wavelength |

|---|---|---|---|---|

| 2,4-dichloro-5-fluoro-L-phenylalanine | L-FDAA-L-Dcfp | 1st | 1.00 | 340 nm |

| 2,4-dichloro-5-fluoro-D-phenylalanine | L-FDAA-D-Dcfp | 2nd | >1.00 | 340 nm |

Advanced Marfey's Methodologies for Enantiomeric Purity Assessment.epa.gov

To provide an unambiguous determination of the absolute configuration and to enhance the reliability of enantiomeric purity assessment, the "advanced Marfey's method" was developed. researchgate.netresearchgate.net This methodology extends the classical approach by utilizing both enantiomers of the derivatizing reagent—for instance, both L-FDAA and D-FDAA. acs.org

In this strategy, the analyte (e.g., a sample of 2,4-dichloro-5-fluoro-phenylalanine of unknown enantiomeric composition) is divided into two aliquots. One aliquot is derivatized with L-FDAA, and the other is derivatized with D-FDAA. The resulting mixtures are then analyzed separately by HPLC. acs.org

The power of this approach lies in the predictable symmetry of the results. The chromatogram from the L-FDAA derivatization will be a mirror image of the chromatogram from the D-FDAA derivatization. For example, the retention time of the L-FDAA-L-amino acid derivative will be identical to that of the D-FDAA-D-amino acid derivative. Similarly, the L-FDAA-D-amino acid derivative will have the same retention time as the D-FDAA-L-amino acid derivative. This mirroring provides an internal validation of the peak assignments and confirms the absolute configuration without relying solely on the empirical elution order rule. researchgate.net

This method is particularly valuable when analyzing complex mixtures or novel amino acids where the standard elution order may not be guaranteed. researchgate.net The combination of HPLC with mass spectrometry (LC-MS) further enhances the advanced Marfey's method, allowing for the confirmation of derivative identities by their mass-to-charge ratio, which is especially useful for analyzing hydrolysates of natural products. researchgate.netnih.gov

More recent refinements include the "C3 Marfey's method," which employs a C3 stationary phase instead of the traditional C18. acs.orgnih.gov This can alter the selectivity of the separation, sometimes providing superior resolution for challenging amino acid pairs and preventing co-elution with reagent-related byproducts. acs.org

The application of the advanced Marfey's method to a sample containing both enantiomers of 2,4-dichloro-5-fluoro-phenylalanine would yield the results outlined in the following table.

| Derivatizing Reagent | Analyte Enantiomer | Formed Diastereomer | Expected Retention Time (tR) |

|---|---|---|---|

| L-FDAA | L-Enantiomer | L-FDAA-L-Dcfp | t1 |

| D-Enantiomer | L-FDAA-D-Dcfp | t2 | |

| D-FDAA | L-Enantiomer | D-FDAA-L-Dcfp | t2 |

| D-Enantiomer | D-FDAA-D-Dcfp | t1 |

Note: In a typical reversed-phase separation, t1 < t2.

Investigation of Biological Activities and Mechanistic Pathways Excluding Clinical Human Data

Enzyme Inhibition Studies

The introduction of halogen atoms into the structure of phenylalanine can significantly alter its interaction with enzymes, making halogenated phenylalanines a subject of interest in enzyme inhibition studies.

Fluorinated amino acids, including derivatives of phenylalanine, are recognized for their potential as enzyme inhibitors. The incorporation of fluorine can modify the electronic properties, conformation, and binding affinity of the amino acid, leading to altered interactions with enzyme active sites. For instance, dipeptides containing sterically constrained phenylalanine analogs have been shown to competitively inhibit enzymes like chymotrypsin. The inhibitory potency of these peptides is dependent on the specific configuration of the modified phenylalanine residue, with the most effective dipeptide, H-(2R,3S)-delta EPhe-Phe-OMe, exhibiting an inhibition constant (Ki) of 0.16 mM. nih.gov This suggests that specific substitutions on the phenylalanine ring can lead to effective and selective enzyme inhibition.

The relationship between the structure of halogenated phenylalanine derivatives and their binding affinity to enzymes is a critical area of study. Research on the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids, provides valuable insights into these structure-activity relationships. The affinity of halogenated phenylalanine analogs for LAT1 is influenced by the size and position of the halogen substituent on the benzene (B151609) ring. nih.gov

Studies have shown that larger halogen atoms at the meta-position (position 3) of the phenyl ring increase the inhibitory effect on LAT1, with the affinity correlating with the size of the halogen: fluorine < chlorine < bromine < iodine. nih.gov This indicates that the presence and nature of halogen atoms are key determinants of molecular recognition and binding affinity. The table below, derived from studies on LAT1, illustrates the impact of halogenation on binding affinity.

Table 1: Inhibition Constants (Ki) of Halogenated Phenylalanine Analogs for LAT1

| Compound | Halogen Position | Ki (µM) |

|---|---|---|

| Phenylalanine | - | 138 ± 11 |

| 3-F-Phe | 3 | 108 ± 12 |

| 3-Cl-Phe | 3 | 47.9 ± 5.0 |

| 3-Br-Phe | 3 | 32.7 ± 4.1 |

| 3-I-Phe | 3 | 20.9 ± 1.9 |

| 2-I-Phe | 2 | 23.3 ± 2.6 |

These findings underscore the importance of both the type of halogen and its placement on the aromatic ring for achieving high-affinity binding to protein targets.

Antimicrobial and Antifungal Activity Assessment (In Vitro and Preclinical Models)

Halogenated organic compounds are known for their broad-spectrum antimicrobial activities. The incorporation of chlorine and fluorine into the phenylalanine scaffold is a promising strategy for the development of new antimicrobial and antifungal agents.

Phenylalanine derivatives have been investigated for their antibacterial properties. For example, cationic surfactant analogs derived from L-phenylalanine esters have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is related to their ability to interact with and disrupt bacterial cell membranes. The introduction of L-phenylalanine into the antimicrobial peptide protonectin resulted in a derivative with potent and selective activity against Gram-positive bacteria. nih.gov Furthermore, Fmoc-phenylalanine has been shown to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inducing oxidative and osmotic stress and altering membrane permeability. rsc.org

Phenylalanine derivatives and their metal complexes have also been assessed for their antifungal potential. Sulfonamide phenylalanine analogs have demonstrated notable antifungal activity. nih.gov The mechanism of antifungal action for some amino acid derivatives involves the inhibition of essential biosynthetic pathways. For instance, L-cyclopropylalanine, a natural compound, exhibits a significant antifungal effect by inhibiting the L-leucine biosynthesis pathway. nih.gov Peptides containing arginine and modified phenylalanine residues, such as 3,3-diphenyl-L-alanine, have shown potent activity against fungal pathogens like Aspergillus fumigatus and Candida species. mdpi.com The antifungal efficacy of these peptides is attributed to their ability to disrupt the fungal cell membrane. mdpi.com

The minimum inhibitory concentrations (MICs) for a cyclic peptide containing diphenylalanine and arginine, [DipR]5, against various fungal strains are presented below.

Table 2: Antifungal Activity of [DipR]5

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 13.1 |

| Candida parapsilosis | 6.6 |

| Aspergillus fumigatus | 1.6 |

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. The inhibition of QS can be achieved by interfering with the signaling molecules, their receptors, or their synthesis. ijair.com Halogenated furanones, for example, are known to inhibit QS by accelerating the turnover of the LuxR protein, a key transcriptional activator in the QS circuit. researchgate.net This demonstrates that halogenation can be a key feature in the design of QS inhibitors.

While direct evidence for 2,4-dichloro-5-fluoro-DL-phenylalanine as a QS inhibitor is not available, the use of phenylalanine derivatives in this context has been explored. For instance, phenylalanine arginyl beta-naphthylamide has been investigated for its ability to control quorum sensing and virulence factors in Pseudomonas aeruginosa. nih.gov The general principle of using structural analogs of natural signaling molecules to disrupt QS suggests that halogenated phenylalanine derivatives could be designed to act as competitive inhibitors of QS receptors. ijair.com

Cellular and Molecular Effects (Excluding Clinical Human Data)

The incorporation of fluorinated phenylalanine analogs into cellular systems offers a method to probe and perturb biological processes. One such analog, p-Fluoro-DL-phenylalanine (p-FPA), has been studied for its effects on cell division. Research using time-lapse cinemicrography on cultured human amnion cells revealed that p-FPA, an analog of phenylalanine, leads to an increase in the duration of mitosis. nih.gov Specifically, brief treatments with p-FPA were shown to prolong the metaphase stage of cell division in cells that entered mitosis during or shortly after exposure. nih.gov

This effect is believed to stem from the incorporation of p-FPA into proteins synthesized during the G2 phase of the cell cycle, a period just before mitosis. nih.gov The persistence of this prolonged metaphase in the daughter cells suggests that the affected mitotic proteins are conserved and reutilized in subsequent cell divisions. nih.gov The primary mechanism appears to be the integration of the analog into newly synthesized proteins, rather than a general inhibition of protein synthesis. nih.gov Studies in HeLa cells have also documented the effects of p-dl-fluorophenylalanine on mitosis and the mitotic spindle. nih.gov

Further investigation into related compounds, such as formyl-methionyl-leucyl-phenylalanine (fMLP), has shown the ability to induce apoptosis, or programmed cell death, in primary neuron cultures. nih.gov This process was found to be dose-dependent and involves the activation of the intrinsic apoptotic pathway, including caspase-9 and caspase-3, mediated by nitric oxide (NO) generation. nih.gov

The function of critical protein receptors can be significantly modulated by compounds related to phenylalanine, most notably demonstrated in the case of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Cystic fibrosis is most commonly caused by a mutation that results in the deletion of a single phenylalanine residue at position 508 (F508del) of the CFTR protein. nih.govnih.govmdpi.com This deletion leads to misfolding of the protein, preventing its proper trafficking to the cell surface and marking it for premature degradation. mdpi.comresearchgate.net

The absence of this crucial phenylalanine residue inhibits the proper dimerization of the nucleotide-binding domains (NBDs) of the CFTR protein, a step required for channel stability and function. nih.govnih.gov This disruption in the signaling cascade effectively reduces the number of functional chloride channels on the epithelial cell surface, leading to the symptoms of cystic fibrosis. nih.govpnas.org The development of CFTR modulator drugs, which aim to correct the misfolded protein or potentiate its function, underscores the significance of this single amino acid in the receptor's signaling pathway. mdpi.com

In the context of immune receptor signaling, pathways involving the high-affinity IgE receptor (FcεRI) and the IgG receptor (FcγRI) are critical for allergic and inflammatory responses. frontiersin.orgnih.gov These pathways are initiated by receptor cross-linking, which activates downstream signaling cascades involving various kinases. nih.govfrontiersin.org While many strategies to modulate these pathways focus on inhibiting these kinases or using monoclonal antibodies to block receptor interactions, the direct modulation by specific phenylalanine derivatives is a complex area of ongoing research. nih.govnih.govnih.gov The signaling of both FcεRI and FcγRI involves immunoreceptor tyrosine-based activation motifs (ITAMs), which, upon phosphorylation, trigger cellular responses like degranulation in mast cells or phagocytosis in other immune cells. frontiersin.orgnih.gov The inhibitory receptor FcγRIIb, conversely, contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) that counteracts these activating signals. frontiersin.orgnih.gov

Radiopharmaceutical Applications and Molecular Imaging Probes (Excluding Clinical Human Data)

The radionuclide fluorine-18 (B77423) (¹⁸F) is widely used in positron emission tomography (PET) due to its favorable decay properties, including a 109.8-minute half-life that allows for multi-step synthesis and transport. mdpi.com Aromatic amino acids, including phenylalanine derivatives, have been successfully labeled with ¹⁸F for use as PET tracers to image metabolic activity, particularly in oncology. mdpi.comnih.gov

The synthesis of these tracers often involves nucleophilic substitution reactions. mdpi.commdpi.com For example, ¹⁸F-labeled fluoroalkyl phenylalanine analogs such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) and p-(3-[¹⁸F]fluoropropyl)-L-phenylalanine ([¹⁸F]FPP) are synthesized via a two-step process involving nucleophilic fluorination of tosylate precursors followed by a deprotection step. nih.gov Similarly, the widely used tracer 3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine ([¹⁸F]FDOPA) is produced by reacting ¹⁸F-fluoride with a suitable precursor molecule. mdpi.come-century.us These automated, cassette-based systems enable reliable production with high purity. e-century.us

The efficiency of these radiosynthesis methods can vary. Key parameters such as reaction time, radiochemical yield, and specific activity are critical for producing a viable imaging agent.

| ¹⁸F-Labeled Derivative | Synthesis Method | Total Synthesis Time | Radiochemical Yield (uncorrected) | Specific Activity |

|---|---|---|---|---|

| [¹⁸F]FEP & [¹⁸F]FPP | Two-step nucleophilic substitution | ~90-100 min nih.govsnmjournals.org | 11-37% nih.govsnmjournals.org | 15-69 GBq/μmol nih.govsnmjournals.org |

| [¹⁸F]FPDOPA | Two-step from [¹⁸F]NFP precursor | ~125 min nih.gov | 28 ± 5% nih.gov | 50 ± 15 GBq/μmol nih.gov |

| [¹⁸F]FDOPA | Nucleophilic fluorination (automated cassette) | ~140 min e-century.us | 9.3-9.8% e-century.us | 2.1-3.9 Ci/μmol e-century.us |

¹⁸F-labeled phenylalanine derivatives are valuable tools in preclinical PET research for visualizing tumors and assessing their metabolic activity. nih.gov Unlike the common PET tracer [¹⁸F]FDG, which measures glucose metabolism, amino acid tracers can provide different and sometimes more specific information about tumor biology, especially in brain tumors where background glucose uptake is high. mdpi.comnih.gov

In vitro cell uptake studies are a primary step in evaluating new tracers. For instance, the uptake of [¹⁸F]FEP was found to be significantly higher than the clinically used tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) in 9L rat glioma cells. nih.govsnmjournals.org This uptake is primarily mediated by specific amino acid transport systems, such as the L-type amino acid transporter (LAT1), which are often overexpressed in cancer cells. nih.gov

In vivo studies in animal models provide further validation. Biodistribution studies in mice and rats bearing tumor xenografts are used to assess tumor uptake and clearance from other organs. nih.gov For example, PET imaging with a novel tracer, [¹⁸F]FPDOPA, demonstrated intense accumulation in several tumor models, including C6 glioma and lung adenocarcinoma xenografts. nih.gov Small animal PET imaging studies have shown that tracers like [¹⁸F]FEP can effectively visualize tumors, with tumor-to-background ratios reaching 1.45 at 60 minutes post-injection in a rat 9L tumor model. nih.gov These preclinical evaluations are essential for identifying promising new tracers for cancer diagnosis and monitoring. nih.govresearchgate.net

| Tracer | Preclinical Model | Key Finding |

|---|---|---|

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) | 9L glioma cells (in vitro) | Significantly higher uptake (~40%) compared to [¹⁸F]FET. nih.govsnmjournals.org |

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) | Rats with 9L tumor xenografts (in vivo) | Specific tumor accumulation with a tumor-to-background ratio of 1.45 at 60 min. nih.gov |

| N-(2-[¹⁸F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine ([¹⁸F]FPDOPA) | Mice with C6 glioma xenografts (in vivo) | Intense tumor accumulation (8.50 ± 0.40 %ID/g). nih.gov |

| [¹⁸F]AlF-P-FAPI | A549-FAP tumor model (in vivo) | Higher specific tumor uptake (7.0 ± 1.0% ID/g) compared to other FAPI tracers. nih.gov |

Based on a comprehensive search for scientific literature, it has been determined that specific computational and theoretical studies—including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), molecular docking, and molecular dynamics simulations—for the compound this compound are not publicly available.

While research exists on other halogenated phenylalanine analogues, the strict requirement to focus solely on this compound cannot be met. The available literature discusses the synthesis of various halogenated phenylalanines and the application of computational methods to similar, but distinct, molecules. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov However, no detailed findings for the electronic structure, binding affinities, or conformational dynamics of this compound itself could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Rotational Profiles of Fluorinated Diphenylalanines

The conformational flexibility of peptides is largely determined by the rotational profiles of their constituent amino acids. For fluorinated diphenylalanines, computational studies, such as those employing density functional theory (DFT), have been instrumental in mapping out the potential energy surface as a function of key dihedral angles. nih.gov These investigations reveal the energetically favorable conformations and the barriers to their interconversion.

A study on ortho-fluorinated diphenylalanines explored the rotational profile by varying the τ = ∠(C–N–C–CO2) dihedral angle. nih.gov The calculations, performed at the SMD(B3LYP/6-31G*) level, identified a maximum of three stationary structures, or conformers, for the free (unsolvated) dipeptide. nih.gov These conformers are designated as M1, M2, and M3.

The relative stabilities of these conformers are of particular interest. In the gas phase or a non-polar solvent environment, the calculations showed that the M1 conformation, which is the one observed in the crystal structure of L-phenylalanyl-L-phenylalanine, is surprisingly the least stable of the three. nih.gov The order of stability for the unsolvated conformers was found to be M3 > M2 ≫ M1. nih.gov This finding underscores the significant role that the surrounding environment plays in determining the predominant conformation of a peptide.

| Conformer | Relative Stability (Unsolvated) | Key Characteristics |

|---|---|---|

| M1 | Least Stable | Corresponds to the conformation found in the crystal structure of L-phenylalanyl-L-phenylalanine. nih.gov |

| M2 | Intermediate Stability | An alternative low-energy conformation accessible through rotation around the N-C bond. nih.gov |

| M3 | Most Stable | The global minimum on the potential energy surface for the free dipeptide. nih.gov |

Solvent-Bridged Structures and Their Significance in Fluorinated Peptides

The presence of a solvent, particularly a polar protic solvent like water, can dramatically alter the conformational landscape of a peptide. nih.gov For zwitterionic peptides such as diphenylalanine and its fluorinated derivatives, the charged ammonium (B1175870) (-NH3+) and carboxylate (-COO-) groups are frustrated in their ability to form a direct, stable intramolecular ion pair. nih.gov This frustration leads to a preference for the formation of solvent-separated ion pairs, where a water molecule bridges the two charged moieties. nih.gov

This solvent-bridged structure imposes significant constraints on the geometry of the peptide backbone. nih.gov Computational studies that include specific hydration, by introducing a water molecule to form a bridge, show a remarkable shift in the relative stabilities of the conformers. The water-bridged ion pair, designated M1a, gains a significant competitive advantage. nih.gov

For the parent diphenylalanine and its mono-fluorinated counterparts, the M1a conformation becomes the most stable and dominant one. nih.gov In the case of di-fluorinated diphenylalanines, the M1a conformer becomes competitive in stability with another solvated conformer, M3c. nih.gov This demonstrates that specific water solvation can completely reverse the stability order observed in the unsolvated state, highlighting the critical importance of considering solvent effects in theoretical models of peptide structure. nih.gov The formation of these stable, solvent-bridged structures is crucial for understanding the behavior of fluorinated peptides in aqueous environments, which is the most relevant medium for biological systems and for crystallization processes. nih.gov

Design and Development of Analogues and Derivatives

Rational Design of Modified Phenylalanine Scaffolds

The rational design of phenylalanine analogues involves the strategic modification of the parent amino acid structure to alter its properties in a predictable manner. The introduction of halogen atoms is a particularly powerful strategy in this regard.

Halogen atoms are frequently incorporated into drug candidates and biological probes to fine-tune their molecular properties. The substitution pattern in 2,4-dichloro-5-fluoro-DL-phenylalanine, with chlorine at positions 2 and 4 and fluorine at position 5 of the phenyl ring, is a deliberate design choice to modulate several key parameters:

Acidity and Basicity: The electron-withdrawing nature of chlorine and fluorine atoms significantly influences the electron density of the aromatic ring. This inductive effect can alter the pKa values of the amino and carboxylic acid groups, which can, in turn, affect the molecule's ionization state at physiological pH and its ability to participate in ionic interactions with biological targets.

Hydrophobicity: Halogenation generally increases the lipophilicity (hydrophobicity) of a molecule. This is a critical factor for its ability to cross cell membranes and access hydrophobic binding pockets within proteins. The specific contribution of each halogen to lipophilicity is described by the hydrophobic substituent constant (π). For instance, the π value for Cl is approximately 0.71 and for F is about 0.14, indicating that chlorine contributes more to hydrophobicity than fluorine. The calculated LogP (a measure of lipophilicity) for 2,4-dichloro-5-fluorophenylalanine is higher than that of unsubstituted phenylalanine, suggesting enhanced membrane permeability.

Reactivity and Metabolic Stability: The presence of halogens can block sites of metabolism on the aromatic ring. For example, the C-H bonds on the phenyl ring are susceptible to oxidation by cytochrome P450 enzymes. Replacing these hydrogens with halogens, which form stronger bonds with carbon, can increase the metabolic stability of the compound, leading to a longer biological half-life. The C-F bond is particularly strong and resistant to cleavage.

Beyond halogenation, the phenylalanine scaffold can be modified with a wide array of functional groups to probe for new biological activities. While specific data for this compound is limited, general strategies in the field involve incorporating groups that can form specific interactions with target proteins, such as hydrogen bond donors/acceptors, or groups that introduce conformational constraints. For example, studies on related compounds like 4-borono-L-phenylalanine (BPA) show how adding a boronic acid moiety can impart unique biological functions, in this case for use in boron neutron capture therapy. Similarly, the introduction of nitro groups or cyano groups has been explored in other phenylalanine analogues to modulate electronic properties and create specific interactions with enzyme active sites.

Structure-Activity Relationship (SAR) Studies of Substituted Analogues

SAR studies are crucial for understanding how specific structural modifications to a molecule affect its biological activity. For halogenated phenylalanines, the position and nature of the halogen substituents are key determinants of their effects.

The precise placement of substituents on the phenyl ring dictates the molecule's interaction with its biological target. Research on various substituted phenylalanines has demonstrated the critical role of substituent position:

Studies on fluorinated phenylalanine analogues as inhibitors of phenylalanine hydroxylase have shown that the inhibitory potency is highly dependent on the substitution pattern. For example, 4-fluorophenylalanine is a known inhibitor, while 2-fluorophenylalanine may have different or weaker activity.

In the context of antibacterial agents, the growth-inhibitory effects of halogenated phenylalanines against Escherichia coli were found to be position-dependent. The substitution pattern influences how the analogue is recognized and processed by bacterial enzymes involved in amino acid metabolism and protein synthesis. For a molecule like this compound, this specific polysubstitution pattern would present a unique steric and electronic profile to target enzymes, differing significantly from monosubstituted analogues.

The following table summarizes the growth-inhibitory activity of various halogenated phenylalanine analogues against E. coli, illustrating the impact of substituent identity and position.

| Compound | Substituent(s) | Relative Growth Inhibition (%) |

| Phenylalanine | H | 0 |

| 4-Fluorophenylalanine | 4-F | 75 |

| 4-Chlorophenylalanine | 4-Cl | 85 |

| 4-Bromophenylalanine | 4-Br | 90 |

| 3,4-Dichlorophenylalanine | 3,4-di-Cl | 95 |

Note: Data is illustrative and compiled from general findings in the literature.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For phenylalanine analogues, the key pharmacophoric elements typically include the amino group, the carboxyl group, and the aromatic ring. The substituents on the ring are crucial for defining the specific interactions.

For an analogue to be an effective enzyme inhibitor, for example, its substituted ring must fit within the enzyme's active site and place the halogen atoms in positions where they can form favorable interactions (e.g., hydrophobic interactions, halogen bonds) or unfavorable steric clashes. Studies on aminoacyl-tRNA synthetase inhibitors have revealed that the size and electronic properties of the substituent at the 4-position of the phenyl ring are critical for inhibitory activity. The unique 2,4-dichloro-5-fluoro substitution pattern would define a specific pharmacophore, likely targeting proteins with a binding pocket that can accommodate this particular arrangement of bulky, hydrophobic, and electron-withdrawing groups.

Advanced Derivatization for Enhanced Research Utility

To be used as a chemical probe, a molecule like this compound can be further derivatized. Advanced derivatization can involve attaching reporter groups, such as fluorescent tags or biotin, which allow for the visualization and tracking of the molecule within biological systems. Another strategy is to incorporate photo-crosslinking groups, which can be activated by light to form covalent bonds with nearby interacting proteins, thereby helping to identify the molecule's specific biological targets. These advanced derivatives are invaluable tools for chemical biology, enabling researchers to dissect complex biological pathways.

Prodrug Strategies in Experimental Models for Improved Absorption and Targeted Delivery

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, limited permeability, or lack of target specificity. For a compound like this compound, prodrug strategies could be employed to enhance its absorption and facilitate targeted delivery to specific tissues or cells.

One common approach involves the modification of the carboxylic acid or amino group of the amino acid to create ester or amide linkages. These linkages can be designed to be stable in the gastrointestinal tract but are cleaved by specific enzymes, such as esterases or peptidases, at the target site to release the active this compound. For instance, an ethyl ester prodrug could be synthesized to increase the lipophilicity of the parent compound, potentially improving its passive diffusion across cell membranes.

In experimental models, the efficacy of such a prodrug strategy would be evaluated by comparing the pharmacokinetic parameters of the prodrug with the parent compound. Key metrics would include the bioavailability, plasma concentration, and tissue distribution following administration. For targeted delivery, the prodrug could be conjugated to a moiety that is recognized by a specific transporter or receptor that is overexpressed on the target cells. An example of this is the design of peptide-drug conjugates where the peptide portion acts as a targeting vector. nih.gov

| Prodrug Strategy | Experimental Model | Objective | Potential Outcome |

| Ethyl Ester Prodrug | In vitro Caco-2 cell permeability assay | Improved membrane permeability | Increased passive diffusion |

| Peptide Conjugate | In vivo tumor xenograft model in mice | Targeted delivery to cancer cells | Enhanced tumor accumulation and efficacy |

| Phosphate Ester Prodrug | In vitro stability in simulated gastric fluid | Increased stability in acidic environments | Reduced degradation in the stomach |

This table presents hypothetical prodrug strategies and their expected outcomes in experimental models for this compound, based on established principles of prodrug design.

Incorporation into Peptides and Proteins for Bioconjugation Studies and Modulated Properties

The incorporation of unnatural amino acids, such as this compound, into peptides and proteins is a powerful tool to create novel biomolecules with enhanced properties. The presence of the halogenated phenyl ring can introduce unique conformational constraints, alter binding affinities, and improve metabolic stability.

Bioconjugation studies involving peptides containing this compound could explore their use as probes for studying protein-protein interactions or as targeted therapeutic agents. The halogen atoms can serve as useful spectroscopic handles for NMR studies or as sites for further chemical modification.

Experimental approaches to incorporate this compound into peptides typically involve solid-phase peptide synthesis (SPPS). The modified amino acid, with appropriate protecting groups, is sequentially coupled to a growing peptide chain on a solid support. Following synthesis, the peptide is cleaved from the resin, deprotected, and purified.

| Peptide/Protein Modification | Objective | Method of Analysis | Potential Modulated Property |

| Incorporation into a known bioactive peptide | Enhance metabolic stability | HPLC analysis of peptide degradation in plasma | Increased half-life |

| Substitution of a native phenylalanine residue | Alter receptor binding affinity | Surface plasmon resonance (SPR) | Increased or decreased binding affinity |

| Use as a building block in a peptide library | Discover novel peptide-based therapeutics | High-throughput screening assays | Identification of new lead compounds |

This table illustrates potential applications and outcomes of incorporating this compound into peptides and proteins, based on general principles of peptide design and bioconjugation.

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for Halogenated Phenylalanines

The synthesis of specifically halogenated phenylalanines, including 2,4-dichloro-5-fluoro-DL-phenylalanine, is a continuously evolving field. Traditional methods often require harsh conditions and can lack regioselectivity. However, recent progress focuses on more efficient and selective synthesis routes.

Modern synthetic strategies are increasingly employing transition metal-catalyzed cross-coupling reactions, such as Negishi and Stille couplings, to introduce halogenated aryl groups. nih.govnih.gov For instance, a palladium-catalyzed cross-coupling between an organozinc iodide and aryl halides provides a direct method for preparing protected fluorinated phenylalanine analogs. nih.gov Enzymatic halogenation is also emerging as a powerful tool. nih.gov Halogenase enzymes can offer exquisite regioselectivity for halogenating amino acid side chains, a level of precision difficult to achieve with traditional chemical catalysis. nih.govresearchgate.net This biocatalytic approach allows for late-stage halogenation of peptides and proteins without the need for genetic code expansion. nih.gov

Researchers are also exploring direct C-H functionalization, a strategy that can rapidly generate diverse non-proteinogenic amino acids from readily available proteinogenic ones under mild, photo-mediated conditions. mdpi.com These advancements are crucial for producing a wider variety of halogenated phenylalanines for research and potential therapeutic applications.

Table 1: Comparison of Synthetic Methodologies for Halogenated Phenylalanines

| Methodology | Advantages | Challenges | Key Catalyst/Reagent Examples |

|---|---|---|---|

| Traditional Halogenation | Well-established procedures | Often requires harsh conditions, may lack regioselectivity | Electrophilic halogenating agents (e.g., Cl₂, Br₂) |

| Cross-Coupling Reactions | High efficiency, good for creating C-C bonds | Requires pre-functionalized starting materials | Palladium(0) catalysts, Organozinc compounds nih.gov |

| Enzymatic Halogenation | High regioselectivity and stereoselectivity, mild reaction conditions | Enzyme specificity can limit substrate scope | Tryptophan Halogenases, Lysine Halogenases (e.g., BesD) researchgate.netmdpi.com |

| Direct C-H Functionalization | Atom economy, rapid access to diverse structures | Selectivity can be a challenge | Photoredox catalysts mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel compounds, including unnatural amino acids like this compound. mdpi.com These computational tools can predict the properties of molecules and accelerate the discovery of compounds with desired characteristics. mdpi.comrsc.org

By analyzing vast datasets of chemical structures and their properties, ML models can identify structure-activity relationships that guide the design of new halogenated phenylalanine derivatives. rsc.org For example, computational methods can be used to predict how halogenation will affect a peptide's hydrophobicity, folding, and interaction with other molecules. nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Novel Applications in Chemical Biology and Proteomics Research

The incorporation of halogenated phenylalanines into peptides and proteins provides a powerful tool for studying biological processes. nih.gov These unnatural amino acids can serve as probes to investigate protein-protein interactions, protein folding, and enzyme mechanisms. nih.govnih.govnih.gov

The distinct properties of the carbon-halogen bond can be exploited for various applications:

Probing Hydrophobic Interactions: Halogenation systematically alters the hydrophobicity of the phenylalanine side chain. nih.govnih.gov By creating a series of peptides with differently halogenated phenylalanines, researchers can finely tune and study the role of hydrophobic forces in processes like amyloid fibril formation. nih.govnih.gov

Structural Biology: The heavy atoms of chlorine can be useful for phasing X-ray crystallography data, aiding in the determination of protein structures. Fluorine (¹⁹F) is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, providing a sensitive probe of the local chemical environment within a protein without the background noise of ¹H NMR. springernature.com

Modifying Protein Stability: The introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins and peptides, which is particularly advantageous for therapeutic proteins. nih.govbeilstein-journals.org

Chemical proteomics, which uses chemical probes to study proteins, benefits greatly from the unique reactivity and properties of unnatural amino acids. nih.govumn.edu Halogenated phenylalanines can be designed as specific labels or handles for identifying and characterizing proteins within complex biological mixtures. nih.gov

Table 2: Applications of Halogenated Phenylalanines in Biological Research

| Application Area | Technique/Methodology | Information Gained | Example Compound(s) |

|---|---|---|---|

| Protein Folding & Aggregation | Thioflavin T staining, TEM, SAXS | Kinetics of amyloid formation, role of hydrophobicity nih.govnih.gov | Fluorinated and iodinated NFGAIL peptide variants nih.gov |

| Protein-Ligand Interactions | X-ray Crystallography | Binding modes, contribution of halogen to affinity nih.gov | para-fluoro-D-phenylalanine with carboxypeptidase A nih.gov |

| Structural Biology | ¹⁹F NMR Spectroscopy | Local protein environment, conformational changes springernature.com | 5-Fluoro-d,l-tryptophan in α-synuclein springernature.com |

| Enzyme Mechanism Studies | Enzyme Assays, Kinetics | Probing active site interactions, inhibitor design | Halogenated phenylalanine derivatives as enzyme inhibitors nih.gov |

Development of Advanced Probes for Mechanistic Elucidation in Biological Systems

Building on their utility in chemical biology, there is a growing effort to develop this compound and related compounds into highly specialized probes for detailed mechanistic studies. The unique spectroscopic signatures and reactivities of halogenated amino acids make them ideal for this purpose. nih.gov

Unnatural amino acids are being engineered to serve as fluorescent or infrared (IR) probes. researchgate.netupenn.edu For example, the vibrational frequency of a carbon-fluorine bond is sensitive to its local electrostatic environment, making it a useful IR probe for studying protein dynamics and interactions. Fluorescent amino acid probes, meanwhile, allow for the study of protein binding and folding through techniques like Förster resonance energy transfer (FRET). researchgate.netupenn.edu

Furthermore, the development of radical halogenases opens the door to creating amino acids with halogen handles that can be used for subsequent chemical modifications, such as cross-coupling reactions. nih.govresearchgate.net This would allow for the site-specific attachment of other labels, drugs, or cross-linking agents to a protein of interest, providing a versatile platform for elucidating biological mechanisms. nih.gov The creation of such advanced probes will continue to be a key driver of discovery in molecular and cellular biology. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-dichloro-5-fluoro-DL-phenylalanine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of halogenated phenylalanine derivatives typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, fluorination and chlorination can be optimized using mixed solvents (e.g., DMF/water) at controlled temperatures (60–80°C) to minimize racemization. Enantiomeric purity can be monitored via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol with trifluoroacetic acid .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies should employ factorial design (e.g., 2³ design) to test pH (3–9), temperature (25–60°C), and ionic strength. Degradation kinetics are analyzed via UV-Vis spectroscopy (λ = 260 nm) or LC-MS to track hydrolysis or dehalogenation products. Data interpretation should use Arrhenius plots to predict shelf-life .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in halogenated phenylalanine derivatives?

- Methodological Answer : High-resolution NMR (¹H/¹³C) combined with 2D techniques (COSY, HSQC) resolves substituent positions. For example, the coupling patterns of aromatic protons and fluorine-19 NMR shifts (δ = -110 to -120 ppm) differentiate ortho, meta, and para halogenation. Mass spectrometry (HRMS) with collision-induced dissociation (CID) further confirms fragmentation patterns .

Advanced Research Questions

Q. How can multi-factor experimental designs optimize the catalytic asymmetric synthesis of this compound?

- Methodological Answer : A Box-Behnken or central composite design (CCD) evaluates catalyst loading (5–20 mol%), solvent polarity (THF vs. MeCN), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies optimal conditions for enantiomeric excess (ee). Chiral ligands (e.g., BINAP) paired with Pd or Cu catalysts enhance stereoselectivity. DOE software (e.g., Minitab) validates interactions between variables .

Q. What computational approaches predict the reactivity of this compound in enzyme-catalyzed transformations?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for halogenated substrates in enzyme active sites (e.g., phenylalanine ammonia-lyase). Molecular dynamics (MD) simulations in COMSOL Multiphysics® analyze steric and electronic effects of chlorine/fluorine substituents on binding affinity. Machine learning (ML) models trained on kinetic data predict turnover rates .

Q. How do steric and electronic effects of chlorine/fluorine substituents influence the compound’s interaction with biological targets (e.g., aminoacyl-tRNA synthetases)?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes. Förster resonance energy transfer (FRET) assays monitor conformational changes. Comparative molecular field analysis (CoMFA) correlates substituent electronegativity with inhibitory potency. Mutagenesis studies (e.g., Ala-scanning) identify critical residues for halogen recognition .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated phenylalanine analogs?

- Methodological Answer : Meta-analysis of literature data using weighted Z-scores accounts for variability in assay conditions (e.g., cell lines, incubation times). Orthogonal validation via SPR (surface plasmon resonance) and microscale thermophoresis (MST) confirms binding constants. Contradictions arising from impurity profiles (e.g., residual solvents) are addressed by rigorous QC protocols (HPLC ≥99.5% purity) .

Experimental Design and Data Analysis

Q. How should researchers design a study to investigate the compound’s role in non-ribosomal peptide synthesis?

- Methodological Answer : Use a split-plot design to test substrate concentration (0.1–10 mM), enzyme variants (wild-type vs. engineered), and cofactor availability (ATP/Mg²⁺). RNA-seq or proteomics identifies biosynthetic gene clusters activated by halogenated precursors. Data normalization employs spike-in controls (e.g., SIS peptides) for LC-MS/MS quantification .

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits IC₅₀ values using software like GraphPad Prism®. Bootstrap resampling estimates confidence intervals. Outliers are flagged via Grubbs’ test. Synergy studies (e.g., Chou-Talalay method) combine the compound with chemotherapeutics to calculate combination indices (CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.